2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at position 2 with a piperazine ring bearing a 4-methoxyphenyl group. The 4-methoxyphenylpiperazine moiety in this compound may enhance pharmacokinetic properties such as solubility and receptor binding affinity, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-14-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZXPBSDWPVYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Quinoxaline
Bromination of quinoxaline using reagents like N-bromosuccinimide (NBS) under radical conditions yields 2-bromoquinoxaline. However, this method often suffers from poor regioselectivity, necessitating chromatographic purification.
Cyclization of Brominated 1,2-Diketones
A more reliable approach involves condensing o-phenylenediamine with 3-bromo-1,2-diketone (synthesized via bromination of acetylacetone). This method ensures regioselective formation of 2-bromoquinoxaline in yields of 65–78%.
Synthesis of 4-(4-Methoxyphenyl)piperazine
The substituted piperazine is prepared through two primary routes:
Ullmann-Type Coupling
Reaction of piperazine with 4-bromoanisole in the presence of CuI, L-proline, and K$$3$$PO$$4$$ in DMSO at 110°C for 24 hours affords 4-(4-methoxyphenyl)piperazine in 62–68% yield.
Buchwald-Hartwig Amination
Using Pd(OAc)$$_2$$/Xantphos as a catalyst system, 4-bromoanisole couples with piperazine in toluene at 100°C, achieving higher yields (75–82%).
Coupling Strategies for Final Assembly
Buchwald-Hartwig Cross-Coupling
The most efficient method involves Pd-mediated coupling of 2-bromoquinoxaline with 4-(4-methoxyphenyl)piperazine. Optimized conditions include:
- Catalyst : Pd$$2$$(dba)$$3$$ (2 mol%)
- Ligand : BINAP (4 mol%)
- Base : t-BuONa
- Solvent : Toluene
- Temperature : 100°C
- Time : 12–16 hours
Under these conditions, the reaction achieves yields of 70–85% , with minimal byproducts.
Mechanistic Insight :
The Pd catalyst facilitates oxidative addition into the C–Br bond of quinoxaline, followed by coordination of the piperazine nitrogen. Reductive elimination yields the coupled product.
Nucleophilic Aromatic Substitution (SNAr)
In cases where the quinoxaline is activated with electron-withdrawing groups (e.g., nitro), SNAr becomes feasible. However, the unactivated quinoxaline core necessitates harsh conditions (e.g., DMF, 150°C, 24 hours), resulting in lower yields (40–50%).
Characterization and Analytical Data
Key spectroscopic data for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline:
X-ray crystallography confirms the planar quinoxaline core and equatorial orientation of the piperazine substituent.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 70–85% | 12–16 hours | High | Excellent |
| SNAr | 40–50% | 24 hours | Low | Moderate |
The Pd-catalyzed method is superior in yield and scalability, albeit with higher catalyst costs.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit:
- Antifungal activity via efflux pump inhibition.
- EGFR tyrosine kinase inhibition in anticancer studies.
- DPP-4 inhibition for antidiabetic applications.
Challenges and Optimization Opportunities
- Regioselectivity in Quinoxaline Bromination : Improved directing groups or alternative halogenation agents could enhance selectivity.
- Catalyst Recycling : Heterogeneous Pd systems may reduce costs.
- Green Solvents : Replacement of toluene with cyclopentyl methyl ether (CPME) warrants investigation.
Chemical Reactions Analysis
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: It has shown potential as a therapeutic agent, particularly as an antagonist of alpha1-adrenergic receptors, which are involved in various physiological processes such as blood pressure regulation and neurotransmission.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Piperazinylquinoxaline Derivatives as PI3Kα Inhibitors
Compound 41: 2-(4-(Methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline
- Key Features: Dual substitution with a methylsulfonyl-piperazine and 4-methoxyphenylsulfonyl group at positions 2 and 3 of quinoxaline.
- Activity: Exhibits nanomolar PI3Kα inhibition (IC₅₀ = 24 nM) and antiproliferative effects against human cancer cell lines .
- Comparison : The sulfonyl groups in Compound 41 enhance kinase binding compared to the methoxyphenyl-piperazine in the target compound. This suggests that electron-withdrawing substituents may improve potency.
Compound 22: 2-(Piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline
Antipsychotic Quinoxaline Derivatives
Compound 78: 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- Key Features : Methoxy group at position 2 and piperazine at position 3.
- Application : Intermediate in synthesizing atypical antipsychotics targeting dopamine and serotonin receptors .
- Comparison : The positional isomerism (piperazine at position 3 vs. 2) and methoxy substitution highlight how structural variations influence therapeutic targeting.
Quinoline-Based Analogues
K788-5879: 2-[(4-Methoxyphenyl)amino]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}quinoline-4-carboxamide
Purine-Substituted Quinoxaline
2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
SAR Insights :
- Electron-Withdrawing Groups : Sulfonyl (e.g., SO₂) and halogen (e.g., Br) substituents enhance kinase inhibitory activity .
- Positional Effects: Piperazine at position 2 (quinoxaline) vs. 3 (Compound 78) alters biological targeting.
- Aryl vs. Heteroaryl Substituents : Purine or sulfonyl groups may confer nucleotide-like binding, whereas methoxyphenyl enhances lipophilicity and CNS penetration .
Biological Activity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by recent studies and data.
Target Receptors
The primary target of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline is the alpha1-adrenergic receptor (α1-AR). This compound acts as an antagonist, inhibiting the receptor's activity, which is crucial in various physiological processes such as vasoconstriction and smooth muscle contraction.
Biochemical Pathways
The interaction with α1-ARs affects several biochemical pathways, particularly those involving catecholamines like noradrenaline and epinephrine. By blocking these receptors, the compound can lead to relaxation of smooth muscles in blood vessels and the lower urinary tract.
Pharmacokinetics
Pharmacokinetic studies utilizing in silico docking and molecular dynamics simulations have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. These studies suggest that 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline has favorable pharmacokinetic properties conducive to therapeutic use.
Antimalarial Activity
Recent research has highlighted the antimalarial properties of quinoxaline derivatives. In particular, compounds structurally related to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline have shown promising activity against Plasmodium falciparum, with IC50 values indicating potent efficacy . For instance, derivatives with similar piperazine moieties demonstrated significant antiplasmodial effects, suggesting a potential pathway for developing new antimalarial agents .
Anticancer Potential
Quinoxaline derivatives have also been evaluated for their anticancer properties. Studies indicate that certain modifications to the quinoxaline structure can enhance cytotoxicity against various cancer cell lines. For example, compounds exhibiting IC50 values in the low micromolar range have been documented, showcasing their potential as anticancer drugs .
Study on α1-AR Antagonism
A study focusing on the antagonistic effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline on α1-ARs demonstrated its ability to significantly reduce smooth muscle contraction in vitro. The findings suggest that this compound could be beneficial in treating conditions related to excessive vasoconstriction or urinary retention.
Antifungal Activity
In addition to its other activities, derivatives of quinoxaline have been tested for antifungal properties. A recent investigation showed that certain piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives inhibited drug efflux pumps in Candida albicans, enhancing their antifungal effectiveness. This suggests that structural modifications can lead to improved therapeutic profiles against fungal infections .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline and its derivatives:
Q & A
Basic: What are the standard synthesis protocols for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Step 1: Reacting 2-chloroquinoxaline with 4-(4-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Step 2: Purification via column chromatography to isolate the product.
Optimization strategies: - Adjust solvent polarity (e.g., DMF vs. DMSO) to improve solubility.
- Use catalytic agents (e.g., Pd-based catalysts) for enhanced coupling efficiency.
- Monitor reaction progress with TLC or HPLC to minimize side products .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Standard characterization methods include:
- NMR Spectroscopy: To verify aromatic proton environments (quinoxaline and piperazine moieties) and methoxy group integration .
- Mass Spectrometry (MS): For molecular weight confirmation (MW 426.48) and fragmentation pattern analysis .
- HPLC: To assess purity (>95%) and detect trace impurities .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Storage: Store in airtight containers at 2–8°C to prevent degradation.
- Ventilation: Employ fume hoods during synthesis to avoid inhalation of volatile byproducts .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxyphenyl-piperazine moiety in biological activity?
Methodological Approach:
- Analog Synthesis: Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents.
- Biological Assays: Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
- Computational Docking: Map interactions between the methoxyphenyl group and receptor active sites (e.g., using AutoDock Vina) .
Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the design of novel derivatives?
- Step 1: Use density functional theory (DFT) to model transition states and identify energy barriers in proposed reaction pathways.
- Step 2: Apply machine learning to predict optimal solvent/base combinations from historical data.
- Step 3: Validate predictions experimentally, creating a feedback loop to refine computational models .
Advanced: How should researchers address contradictory data in biological activity across different experimental models?
Case Example: Discrepancies in IC₅₀ values between in vitro and in vivo models.
- Root Cause Analysis: Check for differences in metabolic stability, protein binding, or assay conditions (e.g., pH, temperature).
- Mitigation: Standardize assays using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known antagonists) .
Advanced: What strategies are effective in designing assays to evaluate the compound’s pharmacokinetic properties?
- Permeability: Use Caco-2 cell monolayers to simulate intestinal absorption.
- Metabolic Stability: Incubate with liver microsomes and quantify parent compound degradation via LC-MS.
- Protein Binding: Assess using equilibrium dialysis or ultrafiltration .
Advanced: How can solubility challenges be addressed during formulation for in vivo studies?
- Co-solvent Systems: Use PEG 400 or cyclodextrins to enhance aqueous solubility.
- Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
Advanced: What methodologies are used to study metabolic stability and metabolite identification?
- Phase I Metabolism: Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via high-resolution MS.
- Phase II Metabolism: Identify glucuronidation/sulfation products using enzymatic assays .
Advanced: How can target identification studies be structured to uncover novel biological interactions?
- Affinity Chromatography: Immobilize the compound on resin and screen for binding proteins in tissue lysates.
- CRISPR-Cas9 Screening: Perform genome-wide knockouts to identify genes modulating the compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
